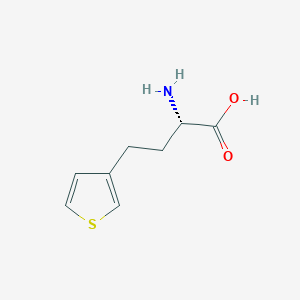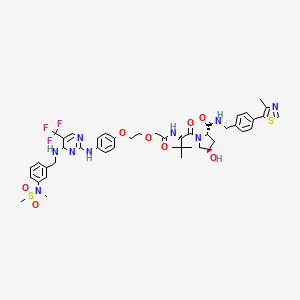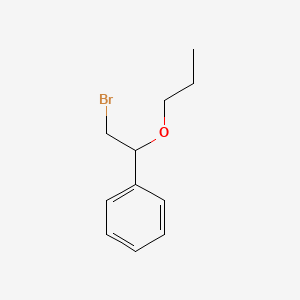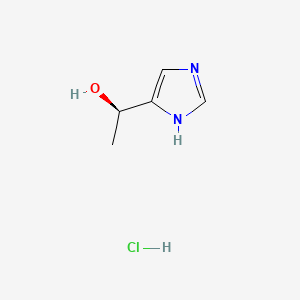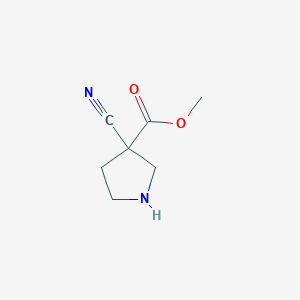
4-propylCyclohexanemethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-PropylCyclohexanemethanamine is an organic compound characterized by a cyclohexane ring substituted with a propyl group and a methanamine group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-PropylCyclohexanemethanamine typically involves the following steps:
Formation of 4-Propylcyclohexanone: This intermediate can be synthesized through the alkylation of cyclohexanone with propyl bromide in the presence of a base such as potassium carbonate.
Reductive Amination: The 4-Propylcyclohexanone is then subjected to reductive amination using ammonia or an amine source and a reducing agent like sodium borohydride or hydrogen in the presence of a catalyst such as palladium on carbon.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of high-pressure hydrogenation and advanced catalytic systems can enhance the efficiency of the reductive amination process.
Análisis De Reacciones Químicas
Types of Reactions
4-PropylCyclohexanemethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the cyclohexane ring or the amine group using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: 4-Propylcyclohexanone or 4-Propylcyclohexanoic acid.
Reduction: 4-Propylcyclohexanol.
Substitution: Various substituted cyclohexane derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
4-PropylCyclohexanemethanamine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and can be used in the study of reaction mechanisms and kinetics.
Biology: The compound can be used in the development of bioactive molecules and as a ligand in the study of enzyme-substrate interactions.
Industry: It can be used in the production of specialty chemicals, polymers, and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4-PropylCyclohexanemethanamine involves its interaction with molecular targets such as enzymes or receptors. The compound can act as an inhibitor or activator of specific biochemical pathways, depending on its structure and functional groups. The exact pathways and targets can vary based on the specific application and the modifications made to the compound.
Comparación Con Compuestos Similares
Similar Compounds
Cyclohexanemethanamine: Lacks the propyl group, resulting in different chemical properties and reactivity.
4-MethylCyclohexanemethanamine: Substituted with a methyl group instead of a propyl group, leading to variations in steric and electronic effects.
4-EthylCyclohexanemethanamine: Substituted with an ethyl group, offering a comparison in terms of chain length and its impact on reactivity.
Uniqueness
4-PropylCyclohexanemethanamine is unique due to the presence of the propyl group, which influences its steric and electronic properties. This substitution can affect the compound’s reactivity, stability, and interaction with other molecules, making it distinct from its analogs.
Propiedades
Fórmula molecular |
C10H21N |
|---|---|
Peso molecular |
155.28 g/mol |
Nombre IUPAC |
(4-propylcyclohexyl)methanamine |
InChI |
InChI=1S/C10H21N/c1-2-3-9-4-6-10(8-11)7-5-9/h9-10H,2-8,11H2,1H3 |
Clave InChI |
LHHXEJXQRYEVNP-UHFFFAOYSA-N |
SMILES canónico |
CCCC1CCC(CC1)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-Amino-2-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]acetic acid](/img/no-structure.png)
![7-Methyl-6-azaspiro[3.5]nonane](/img/structure/B13571755.png)

